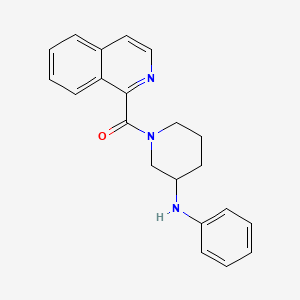![molecular formula C19H19NO4S B5976955 3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI)](/img/structure/B5976955.png)
3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI) is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiophene ring substituted with an ethyl group and an ethyl ester group, along with a benzofuran moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI) can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-2-benzofuran-1-carboxylic acid with 5-ethyl-2-aminothiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters.
Scientific Research Applications
3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI) can be compared with other thiophene derivatives, such as:
3-Thiophenecarboxylicacid,2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-5-phenyl-,methylester(9CI): This compound has a similar structure but with a phenyl group instead of an ethyl group, which may result in different biological activities and properties.
3-Methyl-2-thiophenecarboxylic acid: This simpler thiophene derivative lacks the benzofuran moiety and the ethyl ester group, making it less complex but also less versatile in terms of applications.
The uniqueness of 3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9CI) lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-12-10-14(19(22)23-5-2)18(25-12)20-17(21)16-11(3)13-8-6-7-9-15(13)24-16/h6-10H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOITKLNZXREMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5976877.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B5976884.png)
![2-[1-(cyclohexylmethyl)-4-(2,3-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5976892.png)
![1-[2-methoxy-4-({[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5976896.png)
![3-chloro-N-(2-ethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976900.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-6,7-dihydro-5H-indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B5976919.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methylbenzenesulfonamide](/img/structure/B5976922.png)
![2-[(4-Methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B5976926.png)
![N,N-dimethyl-5-[1-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5976930.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(2-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B5976938.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B5976943.png)
![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5976969.png)
![1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5976972.png)

